molecular formula C21H20ClN3O3S B2886626 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 897488-97-0

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2886626
CAS No.: 897488-97-0
M. Wt: 429.92
InChI Key: KCBVKDAACXUNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a dihydrobenzo[b][1,4]dioxin-2-yl group. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzo[d]thiazol-2-yl group is a heterocyclic compound that includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The piperazin-1-yl group is a six-membered ring containing two nitrogen atoms. The dihydrobenzo[b][1,4]dioxin-2-yl group is a cyclic ether with two oxygen atoms.


Chemical Reactions Analysis

The reactivity of this compound would likely depend on its functional groups. For instance, the benzo[d]thiazol-2-yl group can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis of Pyridine Derivatives Compounds with a structure incorporating elements similar to the requested chemical, such as benzothiazole and piperazine moieties, have been synthesized and evaluated for their antimicrobial activity. For instance, new pyridine derivatives have been synthesized using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activities against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Activity of Thiazolyl Piperazinyl Methanones Another study focused on the synthesis and biological activity of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. These compounds demonstrated moderate to good antimicrobial activity, showcasing the potential of such structures in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Other Research Applications

Antimycobacterial Chemotypes A related scaffold, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, has been identified as a new chemotype with anti-mycobacterial properties. Several compounds within this series exhibited promising anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, with some showing low cytotoxicity and high therapeutic indices (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Mechanism of Action

Target of Action

Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with their targets and induce changes that result in their biological activities . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .

Biochemical Pathways

Thiazole derivatives have been associated with various biological pathways, including those involved in inflammation, microbial growth, and tumor growth .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in different solvents could affect its distribution and bioavailability . Additionally, the compound’s interaction with its environment could influence its stability and efficacy.

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-13-6-7-14(22)19-18(13)23-21(29-19)25-10-8-24(9-11-25)20(26)17-12-27-15-4-2-3-5-16(15)28-17/h2-7,17H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBVKDAACXUNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.